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Magnesium oxide (MgO), a material with a wide direct band gap, is a subject of significant

interest in various scientific and technological fields, including optoelectronics and as a

protective layer in plasma displays. In its bulk, single-crystal form, MgO exhibits a band gap of

approximately 7.8 eV.[1][2] However, when fabricated as thin films, the observed band gap is

often considerably lower, a phenomenon attributed to factors such as deposition methodology,

film thickness, and the presence of defect states.[1][3] This technical guide provides an in-

depth exploration of the band gap of MgO thin films, summarizing key quantitative data,

detailing experimental protocols for its determination, and illustrating the interplay of influencing

factors.

Quantitative Analysis of MgO Thin Film Band Gaps
The band gap of MgO thin films is not a single, fixed value but is highly dependent on the

synthesis and processing conditions. The following table summarizes experimentally

determined band gap values from various studies, highlighting the influence of different

parameters.
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Note: The significant deviation of the thin film band gap from the bulk value of 7.8 eV is

primarily attributed to the presence of defect states, such as oxygen vacancies (F centers).[1]

These defects introduce energy levels within the band gap, effectively reducing it.

Experimental Protocols for Band Gap Determination
Several techniques are employed to measure the band gap of thin films. This section details

the methodologies for the most common approaches used for MgO.
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UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to determine the optical

band gap of semiconductor thin films. The method relies on measuring the absorbance of light

by the film as a function of wavelength.

Methodology:

Sample Preparation: The MgO thin film, deposited on a transparent substrate (e.g., glass or

quartz), is placed in the sample holder of a UV-Vis spectrophotometer. A blank substrate is

used as a reference to subtract the substrate's absorbance.

Data Acquisition: The absorbance (A) or transmittance (T) spectrum of the film is recorded

over a specific wavelength range, typically from the UV to the near-IR region (e.g., 200-800

nm).

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the

absorbance data using the Beer-Lambert law: α = 2.303 * (A / d) where 'd' is the thickness of

the thin film.

Tauc Plot Analysis: The optical band gap (Eg) is determined using the Tauc relation, which

relates the absorption coefficient to the photon energy (hν): (αhν)^(1/n) = B(hν - Eg) where:

h is Planck's constant

ν is the frequency of the incident photon

B is a constant

The exponent 'n' depends on the nature of the electronic transition. For direct band gap

materials like MgO, n = 1/2.

Band Gap Extrapolation: A Tauc plot is generated by plotting (αhν)² versus hν. The linear

portion of the plot is extrapolated to the energy axis (where (αhν)² = 0). The intercept on the

energy axis gives the value of the optical band gap, Eg.[3]

Reflection Electron Energy Loss Spectroscopy (REELS)
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REELS is a surface-sensitive technique that can provide detailed information about the

electronic structure of a material, including its band gap and defect states. It is particularly

useful for distinguishing between surface and bulk electronic properties.

Methodology:

Sample Preparation: The MgO thin film sample is placed in an ultra-high vacuum (UHV)

chamber. The surface must be clean to obtain accurate results.

Electron Beam Incidence: A monochromatic beam of low-energy electrons (primary

electrons) is directed onto the sample surface.

Energy Loss Analysis: The electrons that are inelastically scattered from the surface are

collected, and their kinetic energy is analyzed. The energy lost by the primary electrons

corresponds to the energy required to excite electronic transitions in the material, such as

interband transitions.

Band Gap Determination: The onset of the energy loss spectrum, after accounting for the

elastic peak, corresponds to the energy required to excite an electron from the valence band

to the conduction band. This energy is taken as the band gap. By varying the primary

electron energy, one can probe different depths. Lower primary energies (e.g., 0.3 keV) are

more surface-sensitive, while higher energies (e.g., 3 keV) probe deeper into the bulk of the

film.[1]

Defect State Analysis: Peaks within the band gap region of the REELS spectrum can be

attributed to defect states, such as F centers (oxygen vacancies).[1]

Spectroscopic Ellipsometry (SE)
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in

polarization of light upon reflection from a sample. It is a powerful tool for determining thin film

properties, including thickness, refractive index (n), extinction coefficient (k), and the band gap.

[6]

Methodology:
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Measurement: A beam of polarized light with a known polarization state is directed onto the

MgO thin film at a specific angle of incidence. The polarization state of the reflected light is

measured by an analyzer. This measurement is performed over a range of wavelengths. The

instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ).

Optical Modeling: An optical model of the sample is constructed, which typically consists of

the substrate, the MgO thin film layer, and potentially a surface roughness layer. The optical

properties of the MgO layer are described by a dispersion model (e.g., Tauc-Lorentz or

Cody-Lorentz).[7][8]

Data Fitting: The unknown parameters in the model (e.g., layer thickness, and the

parameters of the dispersion model) are adjusted iteratively to minimize the difference

between the measured and the calculated Ψ and Δ spectra.

Band Gap Extraction: Once a good fit is achieved, the band gap (Eg) is obtained as one of

the parameters of the dispersion model. The extinction coefficient (k) spectrum, which is

related to light absorption, can also be extracted from the model, and the onset of absorption

can be used to determine the band gap, similar to the Tauc plot method.[8]

Visualizing Methodologies and Influences
To better understand the experimental processes and the factors affecting the band gap of

MgO thin films, the following diagrams are provided.
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Caption: Experimental workflow for determining the band gap of MgO thin films using UV-Vis

spectroscopy.
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Caption: Factors influencing the band gap of magnesium oxide thin films.

Conclusion
The band gap of magnesium oxide thin films is a critical parameter that is significantly

influenced by the fabrication process. Unlike the wide band gap of bulk MgO, thin films exhibit

a range of lower band gap values primarily due to the introduction of defect states during

growth. Understanding and controlling these factors are crucial for tailoring the optical and

electronic properties of MgO thin films for specific applications. The experimental techniques

outlined in this guide provide robust methods for the accurate characterization of the band gap,

enabling researchers to optimize their film properties for advanced materials and device

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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